![molecular formula C25H20FN3O2S B6546426 2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole CAS No. 897480-86-3](/img/structure/B6546426.png)
2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole
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Overview
Description
2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole (2-BBFBT) is an organic compound that has been studied for its potential applications in various scientific research fields. It is a semi-synthetic compound that has been synthesized from two naturally occurring compounds: 4-benzoylbenzoic acid and 4-fluoro-1,3-benzothiazole. 2-BBFBT has been studied for its ability to act as a molecular probe to study the biological properties of various biological systems.
Scientific Research Applications
2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole has been studied for its potential applications in various scientific research fields. It has been used as a molecular probe to study the biological properties of various biological systems, such as the binding of proteins to DNA, the binding of small molecules to proteins, and the inhibition of enzymes. It has also been used to study the interactions between proteins and other molecules, such as lipids and carbohydrates.
Mechanism of Action
Target of Action
Similar compounds with a piperazinyl benzothiazole/benzoxazole structure have been reported to exhibit cytotoxic activity towards various human cancer cell lines .
Mode of Action
It is suggested that similar compounds may interact with cellular targets leading to cytotoxic effects . The interaction with these targets could potentially lead to changes in cellular processes, resulting in the observed cytotoxic effects.
Biochemical Pathways
Given the cytotoxic activity of similar compounds, it is plausible that the compound may affect pathways related to cell proliferation and survival .
Result of Action
Similar compounds have been reported to exhibit cytotoxic activity towards various human cancer cell lines , suggesting that this compound may also have similar effects.
Advantages and Limitations for Lab Experiments
2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole has several advantages for lab experiments. It is a relatively simple compound to synthesize and is readily available from commercial sources. It is also relatively non-toxic, making it safe to handle in a laboratory setting. However, it is important to note that 2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole is a relatively weak inhibitor of enzymes and proteins, making it difficult to achieve a high degree of inhibition in a laboratory setting.
Future Directions
There are several potential future directions for research on 2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole. One potential direction is to explore the use of 2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole as a tool for drug discovery. Another potential direction is to explore the use of 2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole as a therapeutic agent for the treatment of various diseases. Additionally, further research could be conducted to explore the potential applications of 2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole in the fields of biochemistry and molecular biology. Finally, additional research could be conducted to explore the potential uses of 2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole in the development of new materials and technologies.
Synthesis Methods
2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole is synthesized by a condensation reaction of 4-benzoylbenzoic acid and 4-fluoro-1,3-benzothiazole. The reaction is conducted in an aqueous solution of hydrochloric acid and sodium hydroxide at a temperature of 60°C. The reaction produces a yellow-colored product that is then purified by recrystallization in methanol.
properties
IUPAC Name |
[4-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O2S/c26-20-7-4-8-21-22(20)27-25(32-21)29-15-13-28(14-16-29)24(31)19-11-9-18(10-12-19)23(30)17-5-2-1-3-6-17/h1-12H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEDRDHMGSRXEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Benzoylbenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole |
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